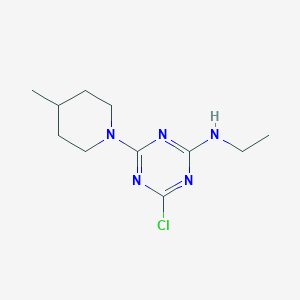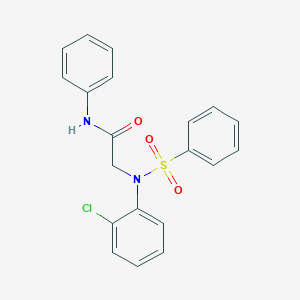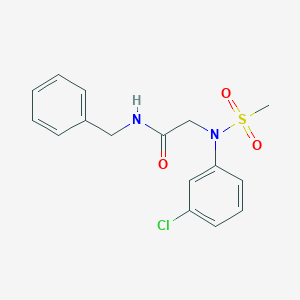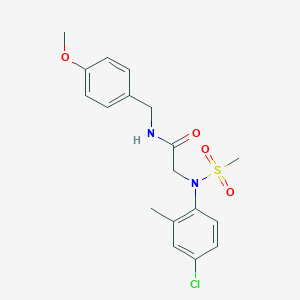
7-Methoxy-2-(3-methoxybenzoyl)benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-2-(3-methoxybenzoyl)benzofuran, also known as MBF, is a synthetic compound belonging to the family of benzofurans. It has gained significant attention in scientific research due to its potential therapeutic applications. MBF is known to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-2-(3-methoxybenzoyl)benzofuran is not fully understood. However, it has been suggested that it exerts its anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK pathways. It also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. 7-Methoxy-2-(3-methoxybenzoyl)benzofuran's anti-oxidant effects are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
7-Methoxy-2-(3-methoxybenzoyl)benzofuran has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell lines. It also induces apoptosis in cancer cells and inhibits angiogenesis. Additionally, 7-Methoxy-2-(3-methoxybenzoyl)benzofuran has been shown to scavenge free radicals and protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Methoxy-2-(3-methoxybenzoyl)benzofuran in lab experiments is its low toxicity, which makes it a safe compound to use in in vitro and in vivo studies. Additionally, 7-Methoxy-2-(3-methoxybenzoyl)benzofuran is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 7-Methoxy-2-(3-methoxybenzoyl)benzofuran in lab experiments is its poor solubility in water, which may limit its bioavailability.
Direcciones Futuras
There are several future directions for the research on 7-Methoxy-2-(3-methoxybenzoyl)benzofuran. One of the potential applications of 7-Methoxy-2-(3-methoxybenzoyl)benzofuran is in cancer therapy, where it can be used as a chemotherapeutic agent or as an adjuvant therapy. Additionally, 7-Methoxy-2-(3-methoxybenzoyl)benzofuran can be used in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to fully understand the mechanism of action of 7-Methoxy-2-(3-methoxybenzoyl)benzofuran and its potential therapeutic applications. Additionally, the development of more potent and selective 7-Methoxy-2-(3-methoxybenzoyl)benzofuran analogs may lead to the discovery of novel drugs for the treatment of various diseases.
Conclusion:
In conclusion, 7-Methoxy-2-(3-methoxybenzoyl)benzofuran, or 7-Methoxy-2-(3-methoxybenzoyl)benzofuran, is a synthetic compound with potential therapeutic applications. It exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. 7-Methoxy-2-(3-methoxybenzoyl)benzofuran's mechanism of action is not fully understood, but it is believed to inhibit the activation of NF-κB and MAPK pathways and induce apoptosis in cancer cells. 7-Methoxy-2-(3-methoxybenzoyl)benzofuran has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 7-Methoxy-2-(3-methoxybenzoyl)benzofuran involves several steps, starting from the reaction of 2-hydroxybenzaldehyde with 3-methoxyphenylacetic acid to form 2-(3-methoxyphenyl)-2-hydroxyacetic acid. This intermediate is then subjected to cyclization with phosphorus oxychloride to form 7-methoxy-2-(3-methoxyphenyl) benzofuran. Finally, the compound is acylated with 3-methoxybenzoyl chloride to form 7-Methoxy-2-(3-methoxybenzoyl)benzofuran.
Aplicaciones Científicas De Investigación
7-Methoxy-2-(3-methoxybenzoyl)benzofuran has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. 7-Methoxy-2-(3-methoxybenzoyl)benzofuran has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell lines. It has also been found to induce apoptosis in cancer cells and inhibit angiogenesis, which makes it a potential candidate for cancer therapy. Additionally, 7-Methoxy-2-(3-methoxybenzoyl)benzofuran has been shown to scavenge free radicals and protect cells from oxidative stress.
Propiedades
Nombre del producto |
7-Methoxy-2-(3-methoxybenzoyl)benzofuran |
|---|---|
Fórmula molecular |
C17H14O4 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
(7-methoxy-1-benzofuran-2-yl)-(3-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H14O4/c1-19-13-7-3-5-11(9-13)16(18)15-10-12-6-4-8-14(20-2)17(12)21-15/h3-10H,1-2H3 |
Clave InChI |
DPDDHDGIOOMGKE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)

![N-(2,4-dimethylphenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258513.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)

![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)
